molecular formula C21H20N4O2S B2874284 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 946271-10-9

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2874284
CAS No.: 946271-10-9
M. Wt: 392.48
InChI Key: CVJCHZPGXKKXMR-UHFFFAOYSA-N
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Description

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrimidine ring fused with a cyclopentane ring, a pyridine moiety, and a thioether linkage. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the acylation of the amine group with phenylacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioxopyrimidines

Uniqueness

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide stands out due to its unique combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Biological Activity

The compound 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide exhibits significant biological activity that has garnered attention in pharmaceutical research. Understanding its mechanisms of action, efficacy, and potential therapeutic applications is crucial for advancing its development.

This compound has a molecular formula of C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S and a molecular weight of approximately 437.5 g/mol. The structure features a cyclopentapyrimidine core and a sulfanyl group that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in critical biological pathways. For instance, compounds with similar structures have been shown to modulate glutamatergic neurotransmission, which is pivotal in neurological conditions such as epilepsy and neurodegenerative diseases .

Biological Activity Overview

  • Antagonistic Effects : The compound has been identified as a potential antagonist for AMPA-type ionotropic glutamate receptors. This activity is significant given the role of AMPA receptors in excitatory neurotransmission and their involvement in various neurological disorders.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating a promising avenue for further exploration .
  • Inhibition Studies : In vitro assays have demonstrated that related compounds can inhibit specific enzyme activities at low concentrations (IC50 values), suggesting that this compound may also possess similar inhibitory characteristics .

Case Study 1: AMPA Receptor Antagonism

A series of pyridine derivatives were evaluated for their ability to inhibit AMPA receptor-mediated calcium influx. The findings revealed that modifications to the pyridine ring significantly enhanced antagonistic activity, with some compounds reaching IC50 values as low as 60 nM . This suggests that structural variations in the compound can lead to substantial changes in biological activity.

Case Study 2: Anticancer Activity

In a study focusing on multicellular spheroids, various compounds were screened for their ability to inhibit tumor growth. The results indicated that certain derivatives showed significant cytotoxic effects against cancer cell lines, highlighting the potential of pyrimidine-based compounds in cancer therapy .

Data Tables

Activity Mechanism IC50 Value (nM) Reference
AMPA Receptor AntagonismNoncompetitive inhibition60
Anticancer ActivityInduction of apoptosis in cancer cellsVaries

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(23-15-7-2-1-3-8-15)14-28-20-17-10-6-11-18(17)25(21(27)24-20)13-16-9-4-5-12-22-16/h1-5,7-9,12H,6,10-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJCHZPGXKKXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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